1-(Diethylcarbamoyl)-4-(4-methoxystyryl)pyridin-1-ium tetraphenylborate

Catalog No.
S12212220
CAS No.
M.F
C43H43BN2O2
M. Wt
630.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Diethylcarbamoyl)-4-(4-methoxystyryl)pyridin-1-...

Product Name

1-(Diethylcarbamoyl)-4-(4-methoxystyryl)pyridin-1-ium tetraphenylborate

IUPAC Name

N,N-diethyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-1-ium-1-carboxamide;tetraphenylboranuide

Molecular Formula

C43H43BN2O2

Molecular Weight

630.6 g/mol

InChI

InChI=1S/C24H20B.C19H23N2O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-20(5-2)19(22)21-14-12-17(13-15-21)7-6-16-8-10-18(23-3)11-9-16/h1-20H;6-15H,4-5H2,1-3H3/q-1;+1/b;7-6+

InChI Key

QAJZCBNTCOLOLF-UETGHTDLSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC

Isomeric SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC

1-(Diethylcarbamoyl)-4-(4-methoxystyryl)pyridin-1-ium tetraphenylborate is a complex organic compound characterized by its unique pyridine structure and the presence of a tetraphenylborate anion. The compound features a pyridinium cation, which is a positively charged nitrogen-containing heterocycle, and is substituted with a diethylcarbamoyl group and a methoxystyryl moiety. This structure contributes to its potential applications in various fields, including medicinal chemistry and materials science.

The chemical reactivity of 1-(Diethylcarbamoyl)-4-(4-methoxystyryl)pyridin-1-ium tetraphenylborate can be explored through its interactions with nucleophiles and electrophiles due to the presence of the pyridinium nitrogen. The compound may undergo:

  • Nucleophilic substitution reactions: The nitrogen atom in the pyridinium ring can be targeted by nucleophiles, leading to substitution products.
  • Electrophilic aromatic substitution: The methoxystyryl group can participate in electrophilic aromatic substitution reactions, where electrophiles can attack the aromatic ring.
  • Decomposition reactions: Under certain conditions, such as high temperatures or in the presence of strong acids or bases, the compound may decompose, releasing smaller organic molecules.

Preliminary studies suggest that compounds with similar structural motifs to 1-(Diethylcarbamoyl)-4-(4-methoxystyryl)pyridin-1-ium tetraphenylborate exhibit various biological activities, including:

  • Antimicrobial properties: Some pyridinium derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer activity: Certain compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation.
  • Neuroprotective effects: Pyridine-containing compounds have been studied for their ability to protect neuronal cells from oxidative stress.

Further research is necessary to specifically assess the biological activity of this compound.

The synthesis of 1-(Diethylcarbamoyl)-4-(4-methoxystyryl)pyridin-1-ium tetraphenylborate typically involves several steps:

  • Formation of the pyridinium salt: The starting material, 4-(4-methoxystyryl)pyridine, is reacted with diethylcarbamoyl chloride to form the corresponding pyridinium salt.
  • Preparation of tetraphenylborate: Tetraphenylborate can be synthesized from phenylboronic acid and sodium hydroxide.
  • Combination: The pyridinium salt is then combined with tetraphenylborate to yield the final product through an ion exchange reaction.

These methods may vary depending on specific laboratory conditions and desired yields.

1-(Diethylcarbamoyl)-4-(4-methoxystyryl)pyridin-1-ium tetraphenylborate has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting microbial infections or cancer.
  • Materials Science: In the development of organic semiconductors or light-emitting materials due to its unique electronic properties.
  • Chemical Sensors: Its ability to interact with various analytes may allow it to be used in sensor technology for detecting specific ions or molecules.

Interaction studies involving 1-(Diethylcarbamoyl)-4-(4-methoxystyryl)pyridin-1-ium tetraphenylborate are crucial for understanding its reactivity and potential biological effects. These studies may include:

  • Binding affinity assays: To assess how well the compound interacts with specific biological targets (e.g., enzymes or receptors).
  • Spectroscopic analyses: Techniques such as NMR (Nuclear Magnetic Resonance) and UV-Vis spectroscopy can be used to study changes in electronic states upon interaction with other molecules.
  • In vitro assays: Evaluating its effects on cell lines to determine cytotoxicity or other biological responses.

Several compounds share structural similarities with 1-(Diethylcarbamoyl)-4-(4-methoxystyryl)pyridin-1-ium tetraphenylborate. A comparison highlights its uniqueness:

Compound NameStructureUnique Features
1-Methylpyridinium iodidePyridinium saltLacks diethylcarbamoyl and methoxystyryl groups
4-DimethylaminopyridinePyridine derivativeContains a dimethylamino group instead of carbamoyl
2-AcetylpyridinePyridine derivativeFeatures an acetyl group; no positive charge

While these compounds share the pyridine core, 1-(Diethylcarbamoyl)-4-(4-methoxystyryl)pyridin-1-ium tetraphenylborate stands out due to its specific substituents that may confer distinct chemical properties and biological activities.

Hydrogen Bond Acceptor Count

3

Exact Mass

630.3417588 g/mol

Monoisotopic Mass

630.3417588 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-09-2024

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